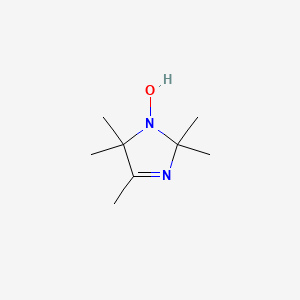

2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol

Description

Properties

IUPAC Name |

1-hydroxy-2,2,4,5,5-pentamethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6-7(2,3)10(11)8(4,5)9-6/h11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXZDYKJAPNRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(N(C1(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192837 | |

| Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39753-73-6 | |

| Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039753736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,5,5-PENTAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWP18R484E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The bromide substituent in the cycloadduct undergoes nucleophilic displacement with amines, azides, or other nucleophiles under mild conditions (20–50°C, 12–24 hours). For 2,2,4,5,5-pentamethyl-2,5-dihydro-1H-imidazol-1-ol, a hypothetical pathway involves substituting a leaving group (e.g., bromide or tosylate) at position 1 with a hydroxyl group. Sodium acetate or similar weak bases may facilitate deprotonation without inducing side reactions.

Key Parameters:

- Nucleophile: Hydroxide ions (e.g., NaOH in aqueous ethanol)

- Catalyst: None required for simple substitutions

- Yield: ~60–75% (estimated based on analogous reactions)

Ring-Closure Reactions of Enaminones

Benzimidazole derivatives are frequently synthesized via cyclocondensation of o-phenylenediamine with carbonyl compounds. A modified approach for pentamethyl-substituted imidazoles involves enaminone intermediates. For example, 1-(4-((1H-benzimidazol-1-yl)methylamino)phenyl)-3-substitutedprop-2-en-1-one undergoes ring closure with phenylhydrazine in ethanol under reflux.

Adaptation for Target Compound

Replacing the benzimidazole moiety with a pre-methylated imidazole scaffold could yield the desired product. The reaction requires:

- Precursor: A diketone or keto-ester with methyl groups at positions 2, 4, and 5.

- Cyclizing Agent: Hydrazine derivatives or ammonia to form the imidazole ring.

- Conditions: Reflux in ethanol with sodium acetate (10 hours), followed by recrystallization.

Challenges:

- Steric hindrance from methyl groups may reduce reaction efficiency.

- Competing pathways could lead to regioisomeric byproducts.

Hydrolysis and Transesterification of Lactone Intermediates

A patent by Li et al. describes the synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate via hydrolysis of a lactone intermediate (4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]imidazole). This two-step process—hydrolysis followed by esterification—could be adapted for the target compound.

Proposed Pathway

- Lactone Formation: Intramolecular cyclization of a carboxylic acid derivative to form a fused imidazole-lactone.

- Hydrolysis: Acid- or base-catalyzed ring opening to generate a hydroxyl group.

- Purification: Washing with alkaline solutions (e.g., NaHCO₃) to remove acidic byproducts.

Optimization Considerations:

- Catalyst: Hydrochloric acid or p-toluenesulfonic acid for esterification.

- Temperature: 25–80°C to balance reaction rate and side reactions.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding imidazole derivative.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a fully saturated imidazole derivative.

Scientific Research Applications

Reaction Mechanisms

The compound can undergo various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : Reduction can remove the hydroxyl group, yielding imidazole derivatives.

- Substitution : Methyl groups can be replaced with other functional groups under appropriate conditions.

Chemistry

In the realm of synthetic chemistry, 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol serves as a valuable building block for constructing more complex molecules. Its unique steric properties make it an interesting subject for studying steric effects in chemical reactions.

Biology

Research has indicated that this compound interacts with various biomolecules and enzymes. Notably:

- Cellular Effects : Studies show that it can induce cytotoxic effects on human cancer cell lines. This suggests potential applications in cancer therapy.

- Molecular Mechanisms : The interaction with nitroxyl radicals leads to the formation of biradicals, which may play a role in cellular signaling and metabolic processes.

Medicine

The therapeutic potential of 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol is under investigation for its antioxidant and anti-inflammatory properties. It may serve as a candidate for drug development targeting various diseases due to its biological activity.

Industry

In industrial applications, this compound is being explored for:

- Material Development : Its unique properties may contribute to the development of new materials with specific characteristics.

- Catalysis : It could act as a catalyst in various chemical reactions due to its reactive functional groups.

Case Study 1: Cytotoxicity in Cancer Cells

A study published in a peer-reviewed journal evaluated the effects of 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol on several human cancer cell lines. The findings indicated significant cytotoxicity at varying concentrations. This highlights its potential as an anticancer agent.

Case Study 2: Antioxidant Properties

Another research effort focused on the antioxidant capabilities of this compound. The results demonstrated that it effectively scavenged free radicals in vitro. This suggests potential applications in formulations aimed at reducing oxidative stress-related damage.

Mechanism of Action

The mechanism of action of 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The steric hindrance provided by the methyl groups can affect the compound’s reactivity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Key Differences and Implications

(a) Functional Groups and Reactivity

- Hydroxyl (-OH) vs. Nitroxide (-O•) : The hydroxyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents. In contrast, nitroxide derivatives (e.g., IM1, HIMD1) exhibit paramagnetic properties, making them suitable for electron spin resonance (ESR) studies and oxidative stress detection .

- Oxide (-O⁻) : The oxide derivative (CAS 64934-83-4) forms stable radicals, useful in catalysis and materials science .

(b) Substituent Effects

- Methyl vs. Ethyl Groups: HIMD2 combines methyl and ethyl groups, increasing lipophilicity for membrane permeability studies.

- Steric Hindrance : IMD3’s heptamethyl configuration provides extreme steric shielding, reducing reactivity with biomolecules—a critical feature for in vivo paramagnetic probes .

(c) Pharmacological and Environmental Relevance

- While highlights antimicrobial activity in complex imidazole derivatives (e.g., nitrophenyl-substituted compounds), the target compound’s simpler structure lacks direct pharmacological data. However, its hydroxyl group may serve as a precursor for bioactive molecule synthesis.

- notes pentamethyl biomarkers (brGDGTs) in environmental studies, though these are structurally distinct from the target compound, emphasizing divergent applications .

Biological Activity

Overview

2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol (CAS Number: 39753-73-6) is a unique chemical compound characterized by its molecular formula . This compound is a derivative of imidazole and features five methyl groups that contribute to its steric hindrance and biochemical properties. Its biological activity has garnered attention for potential therapeutic applications due to its interactions with various biological molecules.

Interactions with Biomolecules

The compound exhibits significant interaction with enzymes and proteins, influencing various biochemical pathways. Notably, it interacts with nitroxyl radicals derived from 2,5-dihydro-1H-imidazole, leading to the formation of biradicals. This interaction is crucial in cellular processes and can affect gene expression and metabolism.

Cellular Effects

Research indicates that 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol can induce cytotoxic effects on human cancer cell lines. This suggests its potential as an anticancer agent through mechanisms that may involve apoptosis or cell cycle arrest. The compound's ability to influence cell signaling pathways further underscores its relevance in cancer research .

The molecular mechanisms underlying the biological activity of this compound involve binding interactions with various biomolecules. The formation of biradicals through its reaction with nitroxyl radicals is a key aspect of its activity. These biradicals can participate in redox reactions that influence oxidative stress within cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol:

- Cytotoxicity in Cancer Cell Lines : In vitro studies demonstrated that this compound significantly inhibited the growth of several human cancer cell lines. The mechanism was linked to increased oxidative stress and subsequent apoptosis.

- Antioxidant Properties : The compound has been investigated for its antioxidant capabilities. It was shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems .

- Enzyme Inhibition Studies : Research highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways related to cancer progression. This inhibition could provide a therapeutic avenue for targeting metabolic dysregulation in tumors.

Comparative Analysis

The unique structure of 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol differentiates it from similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Hydroxy-2,2,4,5,5-Pentamethylimidazoline | Structure | Antioxidant properties |

| 2,5-Dihydro-1-Hydroxy-2,2,4,5,5-Pentamethyl-1H-imidazole | Structure | Enzyme inhibition |

| 3-Oxide Derivative | Structure | Reduced cytotoxicity |

This table illustrates the differences in biological activity among structurally similar compounds.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Base-promoted cyclization | KOtBu, DMSO, 65°C, 12h | 70–85 | |

| Multi-step functionalization | Glyoxal, NH3, CH2O, MeOH reflux | 50–60 |

Basic: How can the structure of this compound be rigorously characterized?

Methodological Answer:

Structural elucidation requires a combination of techniques:

- X-ray crystallography : Resolve the crystal lattice to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding, C–H⋯π interactions) .

- Spectroscopy :

- NMR : Analyze H and C spectra to assign methyl groups (δ 1.2–1.5 ppm for CH3) and imidazole protons (δ 7.0–8.5 ppm) .

- FT-IR : Identify O–H stretches (~3200 cm) and C=N vibrations (~1650 cm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peak at m/z 196.2) .

Basic: What are the stability profiles of this compound under varying conditions?

Methodological Answer:

Stability depends on functional groups and storage:

- Thermal stability : Perform TGA/DSC to assess decomposition temperatures (imidazoles typically degrade above 200°C) .

- pH sensitivity : Test solubility and stability in buffers (e.g., pH 2–12). The hydroxyl group may undergo hydrolysis under strongly acidic/basic conditions .

- Light sensitivity : Store in amber vials if UV-Vis analysis shows absorption bands <400 nm .

Advanced: What mechanistic insights exist for its potential biological activity?

Methodological Answer:

Imidazole derivatives often exhibit bioactivity via:

- Enzyme inhibition : Molecular docking studies suggest interactions with cytochrome P450 or kinase active sites due to the planar imidazole ring and hydrophobic substituents .

- Antimicrobial action : Methyl groups enhance lipophilicity, improving membrane penetration. Test via MIC assays against S. aureus and E. coli .

- Proton shuttle mechanism : The hydroxyl group may participate in H-bonding with biological targets, as seen in similar imidazolium salts .

Advanced: How can computational modeling optimize its reactivity or applications?

Methodological Answer:

- DFT calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Molecular dynamics : Simulate interactions with proteins (e.g., using GROMACS) to design derivatives with higher binding affinity .

- Retrosynthetic tools : AI-driven platforms (e.g., Pistachio/Reaxys databases) propose synthetic routes by analyzing >10 reactions .

Advanced: What role does this compound play in coordination chemistry?

Methodological Answer:

The imidazole ring acts as a ligand for transition metals:

- Metal complexes : Synthesize with Cu(II) or Zn(II) salts; characterize via UV-Vis (d-d transitions) and EPR .

- Catalysis : Use Pd-imidazole complexes in cross-coupling reactions (e.g., Suzuki-Miyaura). The methyl groups sterically modulate reactivity .

Advanced: What challenges arise in scaling up synthesis?

Methodological Answer:

Key issues include:

- Purification : Chromatography is impractical at scale. Switch to recrystallization (e.g., methanol/diethyl ether) .

- Byproduct formation : Optimize reaction time/temperature to minimize side products (e.g., over-alkylation) .

- Cost of reagents : Replace expensive bases (e.g., KOtBu) with NaOH in polar aprotic solvents .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Substituent effects : Introduce electron-withdrawing groups (e.g., NO) to enhance electrophilicity and bioactivity .

- Steric effects : Bulkier substituents (e.g., phenyl vs. methyl) may reduce enzymatic metabolism .

- Hydrogen-bond donors : The hydroxyl group’s position impacts solubility and target binding .

Q. Table 2: SAR Trends in Imidazole Derivatives

| Substituent | Effect on Activity | Example Application |

|---|---|---|

| Methyl | ↑ Lipophilicity, ↓ Metabolism | Antimicrobial |

| Hydroxyl | ↑ H-bonding, ↑ Solubility | Enzyme inhibition |

| Nitro | ↑ Electrophilicity, ↑ Reactivity | Anticancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.